
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl: is a complex organic compound that belongs to the class of glucuronic acid derivatives. These compounds are characterized by the presence of a glucuronic acid moiety, which consists of a glucose molecule with the C6 carbon oxidized to a carboxylic acid. The alpha-cyanobenzyl group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl typically involves multiple steps. One common approach is the regioselective synthesis from D-glucopyranosiduronic acid via the intermediate 1,6-lactone. Fatty acid esters can be regioselectively introduced at specific positions using stannylating agents like dibutyltin dimethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial efficiency. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl undergoes various types of chemical reactions, including:
Oxidation: The glucuronic acid moiety can be further oxidized to produce different derivatives.
Reduction: The alpha-cyanobenzyl group can be reduced to form amines or other functional groups.
Substitution: Various substituents can be introduced at different positions on the glucuronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranosiduronic acid: Lacks the alpha-cyanobenzyl group, making it less reactive in certain contexts.
Alpha-cyanobenzyl derivatives: Compounds with similar structures but different functional groups attached to the glucuronic acid moiety.
Uniqueness
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl is unique due to the presence of both the glucuronic acid moiety and the alpha-cyanobenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1332-94-1 |
|---|---|
Molecular Formula |
C14H15NO7 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO7/c15-6-8(7-4-2-1-3-5-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-5,8-12,14,16-18H,(H,19,20)/t8-,9-,10-,11+,12-,14+/m0/s1 |
InChI Key |
XLSLFPQAPYONPW-WHUHBCJBSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amygdalin Amygdaloside Laetrile Mandelonitrile beta Gentiobioside Mandelonitrile-beta-Gentiobioside Neoamygdalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


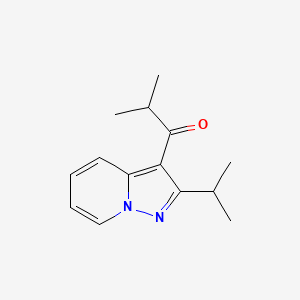
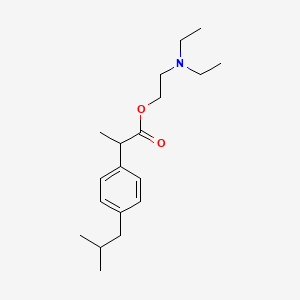
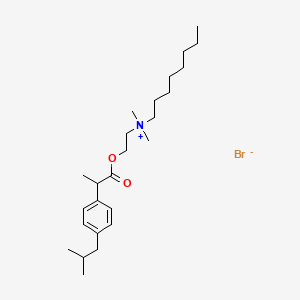

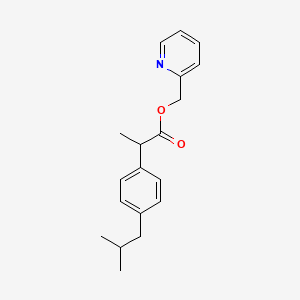



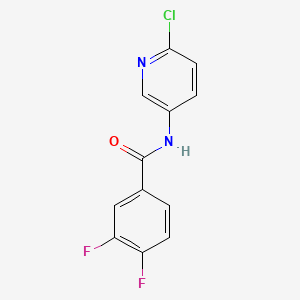

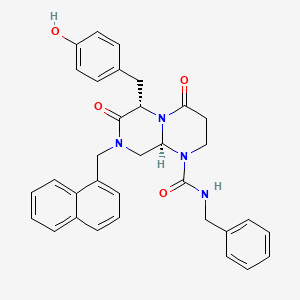

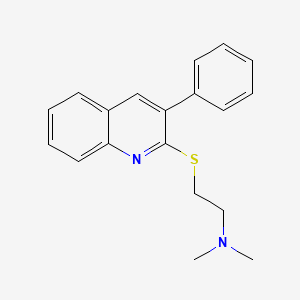
![(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1674263.png)
